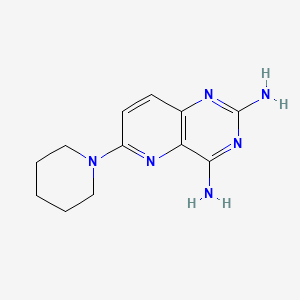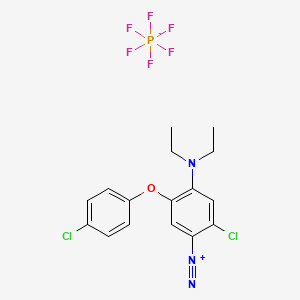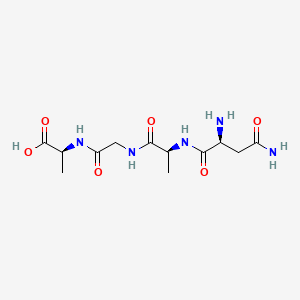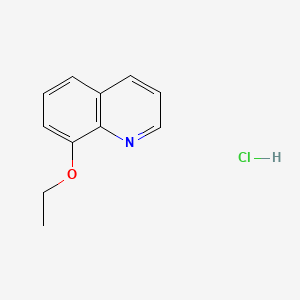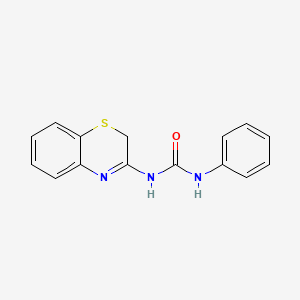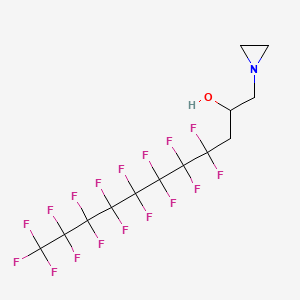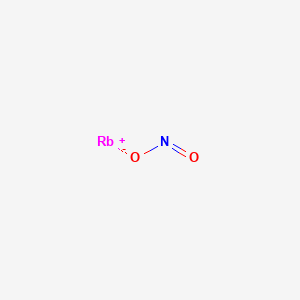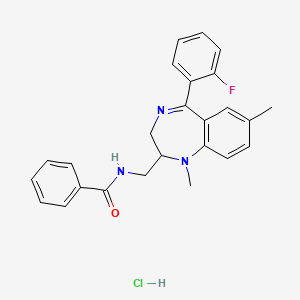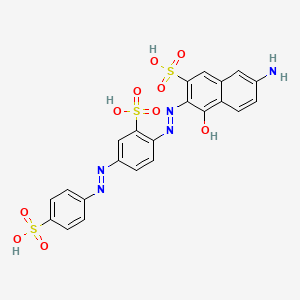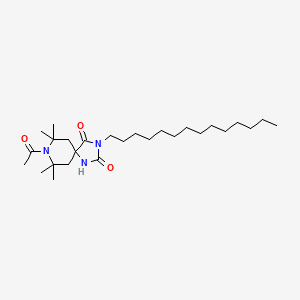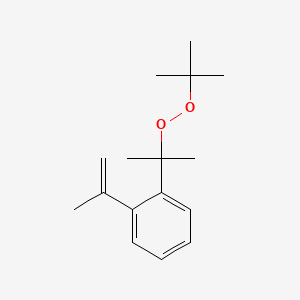
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl is a chemical compound with the molecular formula C16H26O2. It is also known by other names such as tert-butyl cumyl peroxide. This compound is a type of organic peroxide, which is characterized by the presence of a peroxide group (–O–O–) in its structure. Organic peroxides are widely used in various industrial applications due to their ability to initiate polymerization reactions and act as oxidizing agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl typically involves the reaction of 1,3-di(1-hydroxy-1-methylethyl)benzene with 2-hydroperoxy-2-methylpropane and 2-hydroperoxy-2-phenylpropane. The corresponding hydroxyperoxides are obtained, which upon dehydration yield the unsaturated peroxides .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The resulting peroxide is then purified through distillation or crystallization processes to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Decomposition: Under certain conditions, it can decompose to form free radicals, which are highly reactive species.
Polymerization Initiation: It is commonly used as an initiator in polymerization reactions, where it helps in the formation of polymers from monomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents. The reaction is typically carried out at elevated temperatures.
Decomposition: This reaction can be induced by heat or light, leading to the formation of free radicals.
Polymerization Initiation: The compound is used in the presence of monomers such as styrene or acrylates, and the reaction is carried out at specific temperatures to control the rate of polymerization.
Major Products Formed
Oxidation: The major products include oxidized organic compounds.
Decomposition: The decomposition products are free radicals, which can further react to form various organic compounds.
Polymerization: The major products are polymers, which are long-chain molecules formed from the monomers.
Wissenschaftliche Forschungsanwendungen
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions to synthesize various polymers.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical formation.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl involves the generation of free radicals through the decomposition of the peroxide bond (–O–O–). These free radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in polymerization reactions, the free radicals generated by the decomposition of the peroxide can react with monomers to form polymer chains .
Vergleich Mit ähnlichen Verbindungen
Peroxide, 1,1-dimethylethyl 1-methyl-1-((1-methylethenyl)phenyl)ethyl can be compared with other similar organic peroxides, such as:
tert-Butyl hydroperoxide: Another organic peroxide used as an oxidizing agent and polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone, and also as a polymerization initiator.
Di-tert-butyl peroxide: Commonly used as a radical initiator in polymerization reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics compared to other peroxides .
Eigenschaften
CAS-Nummer |
71520-02-0 |
|---|---|
Molekularformel |
C16H24O2 |
Molekulargewicht |
248.36 g/mol |
IUPAC-Name |
1-(2-tert-butylperoxypropan-2-yl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-11H,1H2,2-7H3 |
InChI-Schlüssel |
JTUGPJUAYDYBPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



